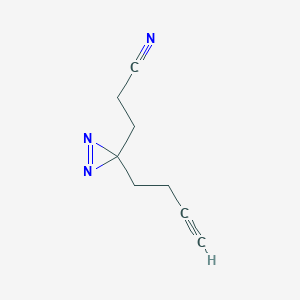
4-ethynyl-1-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,3-triazoles, which are known for their stability and diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of an ethynyl group at the 4-position and a methyl group at the 1-position of the triazole ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and high-yield production of the compound under controlled conditions. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow reactors has been reported to be effective for the synthesis of various substituted 1,2,3-triazoles .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole into different reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various functionalized triazoles.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-ethynyl-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.
4-Methyl-1H-1,2,3-triazole: Similar to 4-ethynyl-1-methyl-1H-1,2,3-triazole but lacks the ethynyl group.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an ethynyl and a methyl group, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H5N3 |
|---|---|
Molekulargewicht |
107.11 g/mol |
IUPAC-Name |
4-ethynyl-1-methyltriazole |
InChI |
InChI=1S/C5H5N3/c1-3-5-4-8(2)7-6-5/h1,4H,2H3 |
InChI-Schlüssel |
RMIXADCVSQAAMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


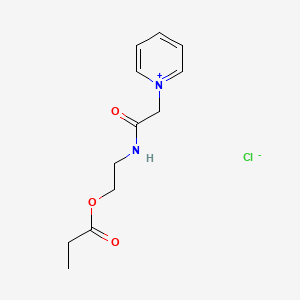

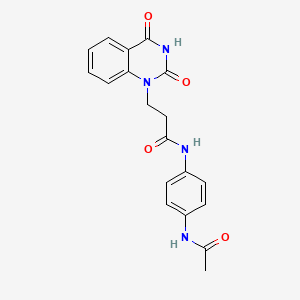

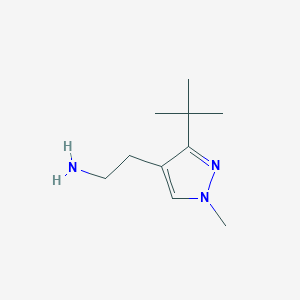
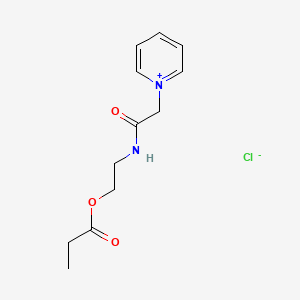
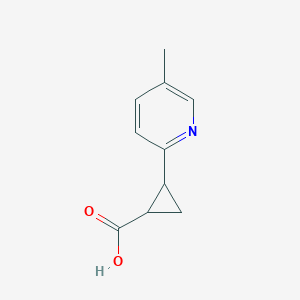
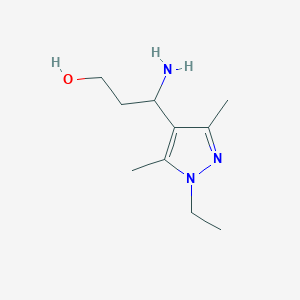
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)

